molecular formula C24H29N3O3S B3011418 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1049469-38-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B3011418
CAS RN: 1049469-38-6
M. Wt: 439.57
InChI Key: RDZHPTWSQUJZMI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to the family of sulfonamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dihydroisoquinoline and sulfonamide groups, are reminiscent of the compounds studied within these papers.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines is described in the first paper, where a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is employed . This method starts with ortho-brominated aromatic aldehydes and primary aromatic amines, which undergo condensation under reductive conditions to yield N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, followed by intramolecular reductive amination to cyclize the structure. This approach could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely features a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The presence of a 1-methyl-1H-pyrrol-2-yl group suggests additional nitrogen-containing heterocyclic chemistry, which could influence the compound's electronic properties and conformational stability. The methoxy and methyl substituents on the benzenesulfonamide moiety would contribute to the compound's overall lipophilicity and could affect its binding interactions with biological targets.

Chemical Reactions Analysis

Sulfonamides, such as those described in the second paper, are known to undergo various chemical reactions, including interactions with enzymes . The inhibitory effects on acetylcholinesterase are of particular interest, as this enzyme is a target for Alzheimer's disease therapeutics. The compound may also exhibit similar enzyme inhibitory activity, given its structural similarity to the sulfonamides studied. Additionally, the reactivity of the sulfonamide group could be explored in the context of forming metal complexes, as indicated by the third paper, where metal complexation enhances the biological activity of the ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for varied solubility profiles, depending on the solvent. The compound's reactivity could be explored through spectroscopic techniques such as IR, NMR, and mass spectrometry, as mentioned in the second and third papers . These techniques would provide insights into the compound's functional groups and electronic environment. Additionally, computational studies, including docking studies and ADMET analysis, could predict the compound's biological activity and pharmacokinetic properties, as demonstrated in the second and third papers for related compounds .

Scientific Research Applications

Chemical Synthesis and Spectroscopic Analysis

Research has focused on the synthesis and characterization of related sulfonamide derivatives, providing insights into their chemical properties and potential applications. For instance, studies on the preparation and spectroscopic study of analogues related to this compound have revealed their ability to form fluorescent complexes with Zn(II), showing potential for applications in fluorescent probes and sensors (Kimber et al., 2003).

Pharmacological Potential

Research has also explored the pharmacological applications of sulfonamide derivatives. For example, studies on quinazoline derivatives have sought to identify potential hybrid molecules with diuretic and antihypertensive activities (Rahman et al., 2014). Additionally, antimicrobial activities of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its metal complexes have been investigated, showing enhanced activity upon metal complexation and potential for therapeutic applications (Vanparia et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-18-15-21(10-11-24(18)30-3)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHPTWSQUJZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

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